molecular formula C8H10BrN3 B1276686 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine CAS No. 446286-61-9

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B1276686
CAS No.: 446286-61-9
M. Wt: 228.09 g/mol
InChI Key: AKQGPROZPHKDMD-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine (5-BPP) is an organic compound with a unique structure that has been studied for its potential applications in numerous scientific fields. 5-BPP is a heterocyclic compound with a five-membered ring containing nitrogen and bromine atoms. It has been studied for its potential as a therapeutic agent, a building block for the synthesis of other compounds, and a tool for studying biochemical and physiological processes.

Scientific Research Applications

Antiviral Activity

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine derivatives, specifically 5-bromotubercidin, exhibit significant antiviral properties. Bergstrom et al. (1984) found that these derivatives show substantial activity against RNA viruses, indicating potential as biologically active agents in antiviral research (Bergstrom et al., 1984).

Synthesis of Pseudouridine

Brown, Burdon, and Slatcher (1968) demonstrated the conversion of 5-Bromo-2,4-di-t-butoxypyrimidine into pseudouridine, highlighting its role in nucleoside synthesis and potentially aiding in understanding RNA modification processes (Brown, Burdon, & Slatcher, 1968).

Cellular DNA and Viral RNA Synthesis

Brdar and Reich (2008) investigated 5-bromotubercidin’s impact on cellular DNA and viral RNA synthesis. Their research suggests this compound can differentiate between virus RNA-dependent and DNA-dependent RNA synthesis, making it a valuable probe for cell-virus interaction studies (Brdar & Reich, 2008).

Antiretroviral Activity

Hocková et al. (2003) explored the antiretroviral effects of 5-substituted pyrimidines, including 5-bromo derivatives. These compounds exhibited notable activity against retroviruses, suggesting their potential use in antiretroviral therapies (Hocková et al., 2003).

Pharmacological Applications

Adhikari et al. (2012) synthesized compounds including this compound and evaluated them for antioxidant, anti-inflammatory, and analgesic activities, indicating its potential in pharmacological research (Adhikari et al., 2012).

Enzyme Inhibitors

Goudgaon et al. (1993) focused on 5-bromo-substituted pyrimidines as inhibitors of various enzymes, including dihydrouracil dehydrogenase and uridine phosphorylase. Their findings contribute to the understanding of enzyme regulation and potential therapeutic applications (Goudgaon et al., 1993).

Radiotherapeutic Applications

Kumar and Sevilla (2017) researched the radiosensitizing activity of 5-bromocytosine, related to this compound, in cancer treatment, demonstrating its role in enhancing the effectiveness of radiotherapy (Kumar & Sevilla, 2017).

Inhibitors for Thymidine Phosphorylase

Gbaj et al. (2006) investigated derivatives of this compound as inhibitors for thymidine phosphorylase, an enzyme involved in nucleoside metabolism, potentially contributing to cancer therapy research (Gbaj et al., 2006).

Safety and Hazards

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Oral . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. Additionally, it can modulate gene expression by acting on transcription factors and other regulatory proteins. This compound also affects cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, it can induce changes in gene expression by interacting with DNA or RNA polymerases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At higher doses, it can cause toxic effects, including liver damage and neurotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be actively transported into the nucleus, where it can exert its effects on gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

5-bromo-2-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQGPROZPHKDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425084
Record name 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446286-61-9
Record name 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 2-chloro-5-bromopyrimidine and pyrrolidine by the method of Example 44 (b).
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